N-(benzotriazol-1-ylmethyl)-N-methylaniline
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Description
“N-(benzotriazol-1-ylmethyl)-N-methylaniline” is a compound that is part of the benzotriazole family . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
Synthesis Analysis
The synthesis of “N-(benzotriazol-1-ylmethyl)-N-methylaniline” can be achieved through the benzotriazole methodology . N,N-Bis-[(benzotriazol-1-yl)methyl]amines can easily be accessible from 1-(hydroxymethyl)benzotriazole and amines or from benzotriazole, aqueous formaldehyde, and amines .Molecular Structure Analysis
The molecular structure of “N-(benzotriazol-1-ylmethyl)-N-methylaniline” is characterized by the presence of a benzotriazole moiety . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .Future Directions
The future directions of “N-(benzotriazol-1-ylmethyl)-N-methylaniline” could involve further exploration of the benzotriazole methodology for the construction of pharmacologically important heterocyclic skeletons . This methodology has grown from an obscure level to very high popularity, and it has the potential to synthesize diverse pharmacologically important heterocyclic skeletons .
properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-17(12-7-3-2-4-8-12)11-18-14-10-6-5-9-13(14)15-16-18/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBLZNXJYGXWHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393329 |
Source
|
Record name | N-[(1H-Benzotriazol-1-yl)methyl]-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzotriazol-1-ylmethyl)-N-methylaniline | |
CAS RN |
15497-51-5 |
Source
|
Record name | N-[(1H-Benzotriazol-1-yl)methyl]-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-N-phenylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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